2-Chloro-4-(methylthio)benzo[d]thiazole 2-Chloro-4-(methylthio)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 1706440-01-8
VCID: VC2851057
InChI: InChI=1S/C8H6ClNS2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
SMILES: CSC1=CC=CC2=C1N=C(S2)Cl
Molecular Formula: C8H6ClNS2
Molecular Weight: 215.7 g/mol

2-Chloro-4-(methylthio)benzo[d]thiazole

CAS No.: 1706440-01-8

Cat. No.: VC2851057

Molecular Formula: C8H6ClNS2

Molecular Weight: 215.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(methylthio)benzo[d]thiazole - 1706440-01-8

Specification

CAS No. 1706440-01-8
Molecular Formula C8H6ClNS2
Molecular Weight 215.7 g/mol
IUPAC Name 2-chloro-4-methylsulfanyl-1,3-benzothiazole
Standard InChI InChI=1S/C8H6ClNS2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Standard InChI Key DANGKSLAMORMIE-UHFFFAOYSA-N
SMILES CSC1=CC=CC2=C1N=C(S2)Cl
Canonical SMILES CSC1=CC=CC2=C1N=C(S2)Cl

Introduction

Structural Characteristics and Physical Properties

Chemical Identity

2-Chloro-4-(methylthio)benzo[d]thiazole is a benzothiazole derivative with molecular formula C8H6ClNS2 and molecular weight of 215.7 g/mol. The compound features a fused ring system consisting of a benzene ring and a thiazole ring, with two key functional groups: a chlorine atom at the 2-position of the thiazole ring and a methylthio group at the 4-position of the benzene portion. This specific substitution pattern distinguishes it from similar compounds such as 2-Chloro-6-(methylthio)benzo[d]thiazole and 6-Chloro-2-(methylthio)benzo[d]thiazole, which have different positioning of the substituents.

Physical Characteristics

The compound typically exists as a solid at room temperature, with physical properties influenced by its heterocyclic structure and functional groups. The presence of the methylthio group contributes to its lipophilicity, while the chlorine atom and nitrogen in the thiazole ring introduce polarity. These structural features give the compound a balance of lipophilic and hydrophilic properties, which are significant for its biological activity and synthetic utility.

Spectroscopic Properties

Spectroscopic analysis of 2-Chloro-4-(methylthio)benzo[d]thiazole and related benzothiazole derivatives typically employs several complementary techniques:

Spectroscopic TechniqueCharacteristic FeaturesTypical Values
IR SpectroscopyC-Cl stretching550-750 cm⁻¹
C=S stretching1050-1250 cm⁻¹
¹H NMRAromatic protonsδ 6.5-8.5 ppm
Methylthio groupδ 2.5-3.0 ppm
¹³C NMRThiazole carbon signalsδ 150-170 ppm
Aromatic carbon signalsδ 110-140 ppm
Methylthio carbonδ 15-20 ppm
Mass SpectrometryMolecular ion peakm/z 216 [M]⁺

These spectroscopic characteristics provide essential information for structural verification and purity assessment of the compound.

Synthetic Methodologies

General Synthetic Routes

ParameterOptimization StrategyExpected Outcome
Reaction TemperatureControlled heating (60-80°C)Improved yield, fewer side products
Solvent SelectionUse of polar aprotic solvents (DMF, DMSO)Enhanced solubility and reactivity
Catalyst SelectionLewis acids for electrophilic substitutionsIncreased reaction rate
Reaction TimeExtended periods for substitution reactions (12-24h)Complete conversion
Purification MethodRecrystallization or column chromatographyHigher purity product

These optimization strategies are critical for achieving high yields and purity, particularly in larger-scale syntheses.

Chemical Reactivity Profile

Reactivity of Functional Groups

The reactivity of 2-Chloro-4-(methylthio)benzo[d]thiazole is largely determined by its two main functional groups: the chlorine atom at position 2 and the methylthio group at position 4. Each of these groups exhibits distinct reactivity patterns:

Chlorine at Position 2

The chlorine atom at the 2-position of the thiazole ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it particularly susceptible to nucleophilic substitution reactions, allowing for diverse functionalization at this position. Common nucleophiles include amines, thiols, alcohols, and organometallic reagents.

Methylthio Group at Position 4

The methylthio group at position 4 can undergo various transformations:

  • Oxidation to sulfoxide or sulfone derivatives, which can modulate the compound's reactivity and biological interactions

  • Nucleophilic displacement reactions, particularly under strong basic or acidic conditions

  • Demethylation to generate thiol functionality, enabling further derivatization

Major Reaction Types

The compound participates in several types of chemical reactions:

Reaction TypeReactive SiteTypical ReagentsProducts
Nucleophilic SubstitutionC-2 positionAmines, alcohols, thiols2-substituted derivatives
OxidationMethylthio groupH₂O₂, m-CPBASulfoxide/sulfone derivatives
ReductionC=N bondNaBH₄, LiAlH₄Reduced heterocyclic system
Coupling ReactionsAromatic ringPd catalysts, boronic acidsC-C bond formation products
Electrophilic SubstitutionPositions 5,6,7Acid chlorides, anhydridesRing-substituted products

These reactions provide access to a diverse array of derivatives with potentially enhanced or modified properties for various applications.

Biological Activity and Applications

Antimicrobial Properties

2-Chloro-4-(methylthio)benzo[d]thiazole exhibits significant antimicrobial activity against various bacterial and fungal pathogens. The benzothiazole scaffold, combined with the specific substitution pattern of chlorine and methylthio groups, contributes to this biological activity. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and multidrug-resistant E. coli.

The mechanism of antimicrobial action likely involves interference with microbial cell wall synthesis or disruption of key metabolic pathways. The lipophilic character imparted by the methylthio group enhances membrane permeability, facilitating cellular penetration and target engagement.

Antifungal Activity

The compound demonstrates considerable antifungal properties against various pathogenic fungi. This activity makes it valuable for agricultural applications as a potential fungicide for crop protection. The specific positioning of the methylthio group at position 4 appears to enhance the compound's interaction with fungal targets compared to related benzothiazole derivatives with different substitution patterns.

Biological ActivityEffectivenessPotential Applications
AntimicrobialModerate to high against multiple bacterial strainsDevelopment of new antibacterial agents
AntifungalSignificant against pathogenic fungiAgricultural fungicides, antifungal medications
AnticancerPromising cytotoxicity against specific cancer cell linesCancer therapy research, drug development
Enzyme InhibitionVariable depending on target enzymeTherapeutic applications, biochemical tools

Industrial Applications

Beyond its biological applications, 2-Chloro-4-(methylthio)benzo[d]thiazole serves as a valuable intermediate in organic synthesis. Its ability to undergo various transformations makes it useful for creating diverse chemical libraries for drug discovery and materials science. The compound's structural features also make it suitable for applications in the production of specialty dyes, agricultural chemicals, and other functional materials.

Structure-Activity Relationships

Effect of Substituent Positioning

The positioning of substituents on the benzothiazole scaffold significantly influences the compound's properties and biological activity. Comparing 2-Chloro-4-(methylthio)benzo[d]thiazole with related compounds such as 2-Chloro-6-(methylthio)benzo[d]thiazole and 6-Chloro-2-(methylthio)benzo[d]thiazole reveals important structure-activity relationships:

CompoundSubstituent PositionsDistinctive Properties
2-Chloro-4-(methylthio)benzo[d]thiazoleCl at position 2, SMe at position 4Enhanced reactivity for nucleophilic substitution, moderate lipophilicity
2-Chloro-6-(methylthio)benzo[d]thiazoleCl at position 2, SMe at position 6Different electronic distribution, altered biological interaction profile
6-Chloro-2-(methylthio)benzo[d]thiazoleCl at position 6, SMe at position 2Significantly different reactivity pattern, altered physical properties

The positioning of the methylthio group at position 4 in the target compound creates a unique electronic environment that distinguishes it from its isomers and contributes to its specific biological and chemical properties .

Electronic and Steric Effects

The electronic effects of the substituents play a crucial role in determining the compound's reactivity and biological activity:

Analytical Methods and Characterization

Identification Techniques

Several analytical techniques are employed for the identification and characterization of 2-Chloro-4-(methylthio)benzo[d]thiazole:

TechniqueApplicationKey Parameters
HPLCPurity determination, quantificationRetention time, peak area
GC-MSStructural confirmation, impurity profilingMass fragmentation pattern
NMR SpectroscopyStructural elucidationChemical shifts, coupling constants
X-ray CrystallographyAbsolute configuration determinationCrystal structure parameters
Elemental AnalysisComposition verificationC, H, N, S percentages

These techniques provide complementary information for comprehensive characterization of the compound .

Future Research Directions

Synthetic Innovations

Future research could focus on developing more efficient and environmentally friendly synthetic methods for 2-Chloro-4-(methylthio)benzo[d]thiazole:

  • Green chemistry approaches minimizing waste and hazardous reagents

  • Continuous flow synthesis for improved scalability and control

  • Chemoenzymatic routes leveraging biocatalysis for improved selectivity

  • Novel catalytic systems enabling milder reaction conditions and higher yields

Material Science Applications

The unique structural features of the compound may enable applications in materials science:

  • Development of functional materials with specific electronic or optical properties

  • Investigation of coordination chemistry with various metals for catalytic applications

  • Exploration of self-assembly properties for supramolecular structures

  • Incorporation into polymeric materials for specialty applications

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